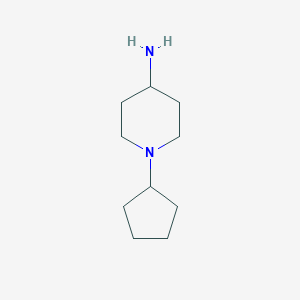

1-Cyclopentylpiperidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c11-9-5-7-12(8-6-9)10-3-1-2-4-10/h9-10H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJXAKRPWXVQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406503 | |

| Record name | 1-cyclopentylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132740-50-2 | |

| Record name | 1-cyclopentylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopentylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Cyclopentylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Cyclopentylpiperidin-4-amine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The physicochemical properties of such molecules are paramount, as they profoundly influence their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive technical overview of the core physical properties of this compound, offering both theoretical insights and practical experimental methodologies for their determination. Understanding these properties is a critical step in the rational design and development of novel therapeutics.

Molecular Structure and Core Physicochemical Parameters

The foundational attributes of a molecule dictate its behavior in various chemical and biological environments. For this compound, these are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂ | [2] |

| Molecular Weight | 168.28 g/mol | [2] |

| XLogP3 | 1.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

-

Molecular Formula and Weight: The chemical formula C₁₀H₂₀N₂ and a molecular weight of 168.28 g/mol are fundamental identifiers of the compound.[2]

-

Lipophilicity (XLogP3): The predicted octanol-water partition coefficient (XLogP3) of 1.9 suggests a moderate lipophilicity.[3] This property is crucial for cell membrane permeability and overall drug-like characteristics.

-

Hydrogen Bonding Capacity: With one hydrogen bond donor (the primary amine) and two hydrogen bond acceptors (the two nitrogen atoms), this compound can participate in hydrogen bonding interactions, which influences its solubility and binding to biological targets.[4]

-

Molecular Flexibility: The presence of two rotatable bonds indicates a degree of conformational flexibility, which can be important for its interaction with protein binding sites.[4]

Phase Transition Properties: Melting and Boiling Points

The temperatures at which a compound transitions between solid, liquid, and gaseous states are critical physical constants that provide insights into its purity and the strength of its intermolecular forces.

Melting Point

This protocol describes the determination of the melting point range using a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the completion of melting) are recorded as the melting point range.

Caption: Workflow for Micro-Boiling Point Determination.

Acidity and Basicity: The pKa Value

The pKa is a measure of the acidity of a compound. For an amine, the pKa of its conjugate acid (R₃NH⁺) indicates its basicity. A higher pKa value for the conjugate acid corresponds to a stronger base. The basicity of the nitrogen atoms in this compound is a critical determinant of its behavior in biological systems, as it will exist in a protonated, charged form at physiological pH. The pKa of the piperidine nitrogen is expected to be in the range of 9-11, typical for secondary aliphatic amines.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Solubility Profile

Solubility is a crucial physical property that affects a drug's absorption and formulation. The solubility of this compound is influenced by its polarity, hydrogen bonding capability, and the size of its nonpolar cyclopentyl group.

-

Water Solubility: Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds. [5]However, as the size of the alkyl group increases, the hydrophobic character of the molecule becomes more dominant, leading to decreased water solubility. [5]Therefore, this compound is expected to have limited to moderate solubility in water.

-

Organic Solvent Solubility: It is anticipated to be soluble in a range of organic solvents, particularly polar organic solvents like alcohols, as well as less polar solvents like dichloromethane and ethyl acetate, due to its alkyl and piperidine components.

Experimental Protocol for Qualitative Solubility Testing

A systematic approach to determining the solubility of a compound in various solvents provides valuable information about its polarity and functional groups.

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube. The solvents should range in polarity, including water, 5% aqueous HCl, 5% aqueous NaOH, and various organic solvents (e.g., ethanol, diethyl ether, dichloromethane).

-

Observation: The tubes are agitated, and the solubility is observed and recorded as soluble, partially soluble, or insoluble. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the cyclopentyl ring, the piperidine ring, and the amine group. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a lower field (higher ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the piperidine ring carbons are influenced by the N-alkyl substituent. [6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorptions:

-

N-H Stretching: A primary amine (R-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the cyclopentyl and piperidine rings.

-

N-H Bending: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.

-

C-N Stretching: The C-N stretching of aliphatic amines is typically observed in the 1020-1250 cm⁻¹ region. [8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion: For an amine containing an odd number of nitrogen atoms, the molecular ion peak (M⁺) in the mass spectrum will have an odd mass-to-charge ratio (m/z), in accordance with the nitrogen rule. [9]* Fragmentation: The fragmentation of cyclic amines in the mass spectrometer can be complex. [10]A common fragmentation pathway for piperidine derivatives is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. [11]

Conclusion

The physical properties of this compound, including its molecular weight, lipophilicity, phase transition temperatures, pKa, solubility, and spectroscopic characteristics, are fundamental to its application in drug discovery and development. This technical guide has provided a detailed overview of these properties and outlined standardized experimental protocols for their determination. A thorough understanding and characterization of these physicochemical parameters are essential for the successful advancement of this and related compounds as potential therapeutic agents.

References

- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Katritzky, A. R., Fara, D. C., Yang, H., Karelson, M., & Visser, R. (2004). QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero- and First-Order Graphs of Atomic Orbitals.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4778240, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53256410, [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine. Retrieved from [Link].

- Rezaei, B., & Ziaei, A. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Computational Methods in Science and Technology, 21(4), 209-218.

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

Utah Tech University. (n.d.). Measuring a Boiling Point. Retrieved from [Link].

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link].

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link].

- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16772636, 1-(Cyclopentylcarbonyl)piperidin-4-amine. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1512485, 4-Cyclopentylpiperazin-1-amine. Retrieved from [Link].

-

Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link].

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link].

- ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 751–757.

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link].

- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2867.

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry: Fragmentation. Retrieved from [Link].

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 255593, N-cyclopentyl-N-methylcyclopentanamine. Retrieved from [Link].

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link].

- ACS Publications. (1966). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 88(4), 804–811.

-

LibreTexts Chemistry. (2015, July 19). 21.2: Structural and Physical Properties of Amines. Retrieved from [Link].

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link].

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link].

-

ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10728788, 1-(2-Phenylethyl)piperidin-4-amine. Retrieved from [Link].

-

Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link].

-

ResearchGate. (2016, April 27). On NH NMR Chemical Shifts, Part I. Retrieved from [Link].

-

StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines. Retrieved from [Link].

-

SpectraBase. (n.d.). Piperidine hydrochloride. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Cyclopentane. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Cyclopentanol. Retrieved from [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scbt.com [scbt.com]

- 3. [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine | C12H24N2 | CID 53256410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C10H20N2 | CID 4778240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors | CMST [cmst.eu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

1-Cyclopentylpiperidin-4-amine chemical structure and analysis

An In-depth Technical Guide to 1-Cyclopentylpiperidin-4-amine: Structure, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted piperidine, this molecule serves as a valuable building block for the synthesis of more complex pharmaceutical agents. This document delineates its core chemical structure, details a robust synthetic methodology via reductive amination, and establishes a multi-faceted analytical framework for its complete characterization. We present field-proven protocols for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), including methodologies to overcome common analytical challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this versatile chemical scaffold.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to adopt a stable, low-energy chair conformation, which can be strategically substituted to present functional groups in well-defined three-dimensional orientations. This makes the piperidine scaffold an exceptional building block for designing ligands that can precisely interact with biological targets.[3][4] Consequently, developing efficient synthetic routes and robust analytical methods for novel substituted piperidines, such as this compound, is a critical endeavor in modern organic and medicinal chemistry.[2]

Molecular Profile of this compound

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in further research. This section outlines the structural and physicochemical characteristics of this compound.

Chemical Structure and Nomenclature

This compound is composed of a piperidine ring N-substituted with a cyclopentyl group, and an amine group at the 4-position of the piperidine ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key computed and established properties of the molecule are summarized below. This data is essential for planning reactions, purification, and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂ | [5][6][7] |

| Molecular Weight | 168.28 g/mol | [7] |

| Monoisotopic Mass | 168.16264 Da | [5] |

| IUPAC Name | This compound | [5] |

| InChIKey | HJJXAKRPWXVQGP-UHFFFAOYSA-N | [5] |

| XLogP (predicted) | 1.1 | [5] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Topological Polar Surface Area | 29.3 Ų | [9] |

Synthesis and Purification Strategies

The construction of the N-cyclopentyl bond is the key transformation in synthesizing the target molecule from commercially available precursors. Reductive amination stands out as the most efficient and scalable method for this purpose.

Principal Synthetic Route: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in medicinal chemistry due to its high efficiency, operational simplicity, and broad substrate scope.[10][11] The strategy involves the reaction of a ketone (cyclopentanone) with a primary amine (4-aminopiperidine) to form an intermediate imine/enamine, which is then reduced in situ to the desired secondary amine without being isolated. This one-pot process minimizes handling and maximizes yield.

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol is a self-validating system designed for high yield and purity. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate; it is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not reduce the starting ketone at an appreciable rate.

-

Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.0 eq).

-

Solvation: Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

-

Aldehyde Addition: Add cyclopentanone (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Isolation

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with pure DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), is effective. A small amount of triethylamine (~0.5%) can be added to the eluent to prevent the amine product from streaking on the acidic silica gel.

Comprehensive Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a complete profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required to confirm the connectivity of the carbon-hydrogen framework.

-

Causality of Experimental Choice: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. 2D NMR techniques like COSY and HSQC can be used to definitively assign all signals if necessary.

Predicted ¹H and ¹³C NMR Analysis: The expected chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms and the overall molecular geometry.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~2.8 - 3.2 | m | Protons on piperidine adjacent to N (C2-H, C6-H) and C4-H. |

| ¹H NMR | ~2.5 - 2.8 | m | Methine proton on cyclopentyl group adjacent to N. |

| ¹H NMR | ~1.2 - 2.0 | m | Remaining cyclopentyl and piperidine CH₂ protons. |

| ¹H NMR | ~1.5 (broad s) | br s | Primary amine (-NH₂) protons; signal may exchange with D₂O. |

| ¹³C NMR | ~60 - 65 | CH | Cyclopentyl methine carbon attached to N. |

| ¹³C NMR | ~50 - 55 | CH₂ | Piperidine carbons adjacent to N (C2, C6). |

| ¹³C NMR | ~45 - 50 | CH | Piperidine carbon bearing the amine group (C4). |

| ¹³C NMR | ~25 - 35 | CH₂ | Remaining cyclopentyl and piperidine carbons. |

Protocol: Sample Preparation and Data Acquisition for NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H (16-32 scans) and ¹³C (1024-2048 scans) are typically sufficient.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound and can provide structural information through analysis of fragmentation patterns.

-

Causality of Experimental Choice: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation, which directly confirms the molecular weight.

Predicted High-Resolution Mass Spectrometry (HRMS) Data:

| Adduct Form | Calculated m/z |

| [M+H]⁺ | 169.16992 |

| [M+Na]⁺ | 191.15186 |

| [M+K]⁺ | 207.12580 |

| Data sourced from PubChem CID 4778240.[5] |

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary peak observed should correspond to the calculated m/z of the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

-

Causality of Experimental Choice: This technique will confirm the presence of the primary amine (N-H bonds) and the aliphatic C-H and C-N bonds, verifying the successful synthesis.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity/Shape | Notes |

| N-H Stretch | 3400 - 3250 | Medium, two bands | Characteristic of a primary amine (-NH₂).[12][13] |

| C-H Stretch | 3000 - 2850 | Strong | Aliphatic C-H bonds from the piperidine and cyclopentyl rings. |

| N-H Bend | 1650 - 1580 | Medium | Scissoring vibration of the primary amine.[12] |

| C-N Stretch | 1250 - 1020 | Medium to Weak | Aliphatic C-N stretching vibrations.[14] |

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of a compound. However, aliphatic amines like this compound lack a strong UV chromophore, making direct detection challenging.

-

Trustworthiness through Self-Validation: To overcome this, a pre-column derivatization strategy is employed. Reacting the amine with a chromophoric agent like p-toluenesulfonyl chloride (TsCl) or benzoyl chloride introduces a strongly UV-active group, enabling sensitive detection.[15][16] This demonstrates an understanding of common analytical hurdles and their solutions.

Caption: HPLC analytical workflow with pre-column derivatization.

Protocol: RP-HPLC Method with Pre-Column Derivatization for Purity Assessment

-

Derivatization:

-

Prepare a stock solution of the amine in acetonitrile (ACN) (e.g., 1 mg/mL).

-

In a vial, mix 100 µL of the amine stock solution with 100 µL of a base (e.g., 0.1 M NaHCO₃ in water).

-

Add 100 µL of a derivatizing agent solution (e.g., 10 mg/mL benzoyl chloride in ACN).

-

Vortex and allow to react for 15-30 minutes at room temperature. Quench with a small amount of an acid if necessary.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: A typical gradient would be 10% B to 90% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 228 nm or 254 nm, depending on the derivatizing agent used.[15]

-

Injection Volume: 10 µL.

-

-

Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Applications and Future Directions in Research

This compound is not typically an end-product but rather a sophisticated building block. Its true value lies in its potential for elaboration into more complex molecules with therapeutic potential. The primary amine serves as a versatile handle for forming amides, sulfonamides, or for further alkylation, while the N-cyclopentyl group provides a lipophilic element that can be crucial for modulating a compound's pharmacokinetic properties, such as cell permeability and metabolic stability. Molecules incorporating such scaffolds are frequently investigated as agents targeting CNS disorders, inflammation, and various other disease areas.[2][17]

Conclusion

This guide has detailed the essential chemical identity, a reliable synthetic pathway, and a comprehensive suite of analytical methodologies for this compound. The successful synthesis via reductive amination and rigorous characterization using NMR, MS, IR, and derivatization-based HPLC provide a solid foundation for its use in advanced research and drug discovery programs. By understanding and applying these field-proven techniques, scientists can confidently synthesize and validate this valuable molecular scaffold for incorporation into novel therapeutic candidates.

References

- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC - NIH. (n.d.).

- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

- This compound (C10H20N2) - PubChemLite. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1-(Cyclopentylcarbonyl)piperidin-4-amine. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1-(1-methylcyclopentyl)-N-propylpiperidin-4-amine. Retrieved January 14, 2026, from [Link]

-

Krasavin, M., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7378. [Link]

-

Rostami, A., et al. (2019). Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst. Letters in Organic Chemistry, 16(11). [Link]

-

ResearchGate. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved January 14, 2026, from [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1364-1372. [Link]

- Jones, S. P., et al. (2022).

-

ResearchGate. (n.d.). Reductive amination of cyclohexanone (294b) with piperidine (285g) catalyzed by PtNPs supported on charcoal or metal oxides. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Representative 2-substituted piperidine-containing pharmaceuticals. Retrieved January 14, 2026, from [Link]

-

Zaragoza, F. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 1-cyclopentyl-4-(phenylacetyl)piperazin-1-ium - Optional[1H NMR] - Spectrum. Retrieved January 14, 2026, from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 14, 2026, from [Link]

- Krasavin, M., & Dar'in, D. (2022).

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 14, 2026, from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved January 14, 2026, from [Link]

-

NIST. (n.d.). 1-Piperidinamine. Retrieved January 14, 2026, from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 14, 2026, from [Link]

-

Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

-

ResearchGate. (n.d.). A Strategy to Minimize Reactive Metabolite Formation. Retrieved January 14, 2026, from [Link]

-

Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. [Link]

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024, April 18). PubMed Central. [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved January 14, 2026, from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved January 14, 2026, from [Link]

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021, December 23).

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Retrieved January 14, 2026, from [Link]

- The HPLC analytical approach of 3-amino piperidine. (n.d.).

-

ResearchGate. (n.d.). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Retrieved January 14, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. PubChemLite - this compound (C10H20N2) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C10H20N2 | CID 4778240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 1-(Cyclopentylcarbonyl)piperidin-4-amine | C11H20N2O | CID 16772636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [1-(Cyclopentylmethyl)piperidin-4-yl]methanamine | C12H24N2 | CID 53256410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. wikieducator.org [wikieducator.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Cyclopentylpiperidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

This document provides a comprehensive technical overview of 1-Cyclopentylpiperidin-4-amine, a heterocyclic amine building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical and physical properties, explore logical synthetic pathways, discuss its role as a scaffold in modern drug discovery, and provide essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

A notable point of clarification is the Chemical Abstracts Service (CAS) number for this compound. While this guide addresses the structure known as this compound, it is most frequently cataloged under CAS number 132740-50-2 .[1][2][3] The CAS number 675114-68-8, as provided in the topic, is not widely referenced in major chemical databases for this specific structure.

Core Molecular Attributes and Physicochemical Properties

This compound is a disubstituted piperidine derivative. The structure features a saturated six-membered piperidine ring, which is N-alkylated with a cyclopentyl group and substituted at the 4-position with a primary amine. This combination of a lipophilic cycloalkyl group and a nucleophilic primary amine makes it a versatile intermediate.

The physical and chemical properties are summarized below. It is important to note that while basic identifiers are well-documented, extensive experimental data such as melting and boiling points are not consistently reported across public literature.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Common CAS Number | 132740-50-2 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀N₂ | [1][2] |

| Molecular Weight | 168.28 g/mol | [1][2] |

| Synonyms | 1-Cyclopentyl-4-piperidinamine | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic chemistry transformations. A highly reliable and widely used method is reductive amination . This strategy involves the formation of an imine or enamine intermediate followed by in-situ reduction.

Proposed Synthetic Workflow: Reductive Amination

A logical and efficient synthesis starts from tert-butyl (piperidin-4-yl)carbamate (Boc-4-aminopiperidine) and cyclopentanone. The Boc protecting group is crucial here; it prevents the primary amine from undergoing undesired side reactions, ensuring that alkylation occurs selectively at the secondary nitrogen of the piperidine ring.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Reductive Amination.

-

To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM), add cyclopentanone (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. This reducing agent is chosen for its mildness and high selectivity for imines over ketones, minimizing the reduction of the starting cyclopentanone.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry with sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected product.

-

-

Step 2: Boc Deprotection.

-

Dissolve the crude product from Step 1 in DCM.

-

Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20% v/v) or a solution of HCl in dioxane. The strong acid cleaves the tert-butoxycarbonyl (Boc) group.

-

Stir at room temperature for 1-2 hours.

-

Evaporate the solvent and excess acid under reduced pressure.

-

Neutralize the resulting salt with a base (e.g., NaOH or NH₄OH) and extract the free amine into an organic solvent to yield the final product, this compound.

-

Role in Medicinal Chemistry and Drug Discovery

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved pharmaceuticals.[4] this compound serves as an exemplary building block, providing key features that are attractive for drug design.

-

Lipophilicity and Vectorial Orientation: The N-cyclopentyl group increases the lipophilicity of the molecule compared to smaller N-alkyl substituents. This can enhance cell membrane permeability and interaction with hydrophobic pockets in target proteins. It also provides a defined three-dimensional vector for orienting the molecule within a binding site.

-

Primary Amine as a Synthetic Handle: The primary amine at the 4-position is a versatile functional group. It can be readily acylated, sulfonated, alkylated, or used in reductive amination to append a wide variety of other chemical moieties. This allows for the systematic exploration of Structure-Activity Relationships (SAR) during lead optimization.

-

Scaffold Rigidity: The piperidine ring exists in a stable chair conformation, which reduces the conformational flexibility of the molecule. This pre-organization can lead to higher binding affinities with biological targets by minimizing the entropic penalty of binding.

This scaffold is particularly relevant in the development of kinase inhibitors, such as those targeting Akt, where substituted piperidines are used to orient functional groups for optimal interaction with the ATP binding site.[5]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties. The following information is derived from available safety data.[3]

GHS Hazard Classification

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage | H318 | Causes serious eye damage. |

| STOT, Single Exposure | H335 | May cause respiratory irritation. |

Recommended Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or aerosols.

-

Dispensing: Avoid generating dust or aerosols. If the material is a solid, handle it carefully. If it is a liquid, dispense with caution.

-

First Aid Measures:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]

-

Skin: Wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[3]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[3]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2°C and 8°C.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined structure, featuring a lipophilic cyclopentyl moiety and a reactive primary amine on a rigid piperidine scaffold, makes it an ideal starting point for the synthesis of compound libraries aimed at drug discovery. While a full experimental characterization is not widely available in public sources, its synthesis via reductive amination is straightforward and robust. Adherence to strict safety protocols is mandatory when handling this compound due to its potential hazards. As the demand for novel therapeutics continues to grow, the utility of such well-designed building blocks in accelerating the discovery process remains paramount.

References

- 1-cyclopentyl-4-aminopiperidine suppliers USA. USA Chemical Suppliers.

- This compound | CAS 132740-50-2. Santa Cruz Biotechnology.

- Chemical Safety Data Sheet MSDS / SDS - 1-Amino-4-cyclopentylpiperazine. ChemicalBook.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed.

- 1-CYCLOPENTYL-4-AMINOPIPERIDINE | 132740-50-2. ChemicalBook.

Sources

- 1. 1-cyclopentyl-4-aminopiperidine suppliers USA [americanchemicalsuppliers.com]

- 2. scbt.com [scbt.com]

- 3. 1-CYCLOPENTYL-4-AMINOPIPERIDINE | 132740-50-2 [amp.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of the 4-Amino-1-cyclopentylpiperidine Building Block

Executive Summary

The 4-amino-1-cyclopentylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of clinically relevant molecules and investigational drugs. Its unique three-dimensional architecture, conferred by the bulky cyclopentyl group on the piperidine nitrogen, allows for precise modulation of physicochemical properties such as basicity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the most reliable and scalable synthetic strategies for accessing this valuable building block, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in drug discovery and development.

The Strategic Importance of the 4-Amino-1-cyclopentylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its ability to impart aqueous solubility and serve as a versatile scaffold for decorating with pharmacophoric elements.[1] The addition of a 1-cyclopentyl group offers several distinct advantages:

-

Modulation of pKa: The electron-donating nature of the cyclopentyl group increases the basicity of the piperidine nitrogen compared to smaller alkyl substituents, which can be critical for target engagement and pharmacokinetic profiles.

-

Increased Lipophilicity: The cyclopentyl moiety enhances the overall lipophilicity of the molecule, which can improve membrane permeability and facilitate crossing the blood-brain barrier, a desirable trait for central nervous system (CNS) agents.[2]

-

Metabolic Blocking: The bulky cyclopentyl group can sterically hinder enzymatic access to the piperidine nitrogen, thereby preventing N-dealkylation, a common metabolic pathway that can lead to rapid clearance.

-

Vectorial Exit: The defined three-dimensional shape of the scaffold can be exploited to orient substituents in specific vectors, enabling precise and high-affinity interactions with biological targets.

Given these favorable properties, this building block is a key intermediate in the synthesis of compounds targeting a range of diseases, including neurological disorders and cancer.[3][4][5]

Retrosynthetic Analysis and Key Synthetic Strategies

The primary and most industrially viable approach to 4-amino-1-cyclopentylpiperidine hinges on the formation of the C4-N bond. A logical retrosynthetic disconnection breaks this bond, revealing a piperidone precursor and an ammonia equivalent.

Caption: Retrosynthetic analysis of 4-amino-1-cyclopentylpiperidine.

This analysis points to the most common and efficient forward synthesis: reductive amination .

Route A: Reductive Amination of 1-Cyclopentylpiperidin-4-one

This is the workhorse method for preparing the target compound. The strategy involves two key steps:

-

N-Alkylation: Synthesis of the key intermediate, 1-cyclopentylpiperidin-4-one, via alkylation of 4-piperidone.

-

Reductive Amination: Condensation of the intermediate ketone with an ammonia source to form an imine in situ, followed by reduction to the primary amine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Amino-1-cyclopropylpiperidine [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Cyclopentylpiperidin-4-amine Derivatives and Analogs

This guide provides a comprehensive technical overview of 1-cyclopentylpiperidin-4-amine and its derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthesis, chemical properties, and diverse biological activities of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of a cyclopentyl group at the 1-position of the piperidine ring, coupled with an amine at the 4-position, creates the this compound core—a versatile building block for generating libraries of compounds with diverse pharmacological profiles.

This guide will explore the synthetic routes to this core structure, the structure-activity relationships (SAR) of its derivatives, and their applications in various therapeutic areas, with a particular focus on their roles as kinase inhibitors and antiviral agents.

Synthesis and Characterization

The synthesis of this compound and its analogs primarily relies on established methodologies for the formation of C-N bonds, with reductive amination being a key strategy.

General Synthesis of this compound

A common and efficient method for the synthesis of the parent compound, this compound, involves the reductive amination of N-cyclopentyl-4-piperidone. This two-step, one-pot reaction typically proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Experimental Protocol: Reductive Amination of N-Cyclopentyl-4-piperidone

-

Reaction Setup: To a solution of N-cyclopentyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol, dichloromethane, or 1,2-dichloroethane, add ammonium acetate or ammonia (a source of the amine).

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Once imine formation is significant, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the imine over the ketone starting material.

-

Workup: After the reaction is complete, quench any remaining reducing agent by the careful addition of an acidic solution (e.g., dilute HCl). The pH is then adjusted to be basic to isolate the free amine.

-

Purification: The crude product is typically purified by extraction with an organic solvent, followed by column chromatography on silica gel to yield the pure this compound.

Caption: Simplified CDK4 signaling pathway and the point of intervention for this compound-based inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. [2]

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., a this compound derivative) in an appropriate solvent, such as DMSO.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add the serially diluted test compound or a vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: After incubation, add a reagent that detects the amount of ADP produced, which is proportional to the kinase activity. Luminescence-based kits, such as ADP-Glo™, are commonly used.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value. [2]

Sources

The Versatile Scaffold: An In-Depth Technical Guide to 1-Cyclopentylpiperidin-4-amine in Medicinal Chemistry

Introduction: The Significance of the 1-Cyclopentylpiperidin-4-amine Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The this compound core is a noteworthy example of such a scaffold, demonstrating significant utility in the design of potent and selective modulators of various biological targets. Its inherent structural features, including a basic nitrogen atom, a lipophilic cyclopentyl group, and a functionalizable amine, provide a unique three-dimensional framework that can be strategically elaborated to achieve desired pharmacological profiles. This guide offers an in-depth exploration of the synthesis, characterization, and medicinal chemistry applications of the this compound scaffold, with a particular focus on its prominent role in the development of C-C chemokine receptor 2 (CCR2) antagonists.

The piperidine ring is a ubiquitous structural motif in a vast number of approved drugs and clinical candidates, valued for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability.[1] The addition of a cyclopentyl group at the 1-position introduces a degree of lipophilicity and conformational constraint, which can enhance binding affinity and selectivity for the target protein. The 4-amino group serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR) and fine-tune the molecule's properties. This strategic combination of features has made the this compound scaffold a compelling starting point for medicinal chemists aiming to address a range of therapeutic challenges.

Synthesis and Characterization of this compound

The synthesis of this compound is most commonly achieved through reductive amination, a robust and widely utilized transformation in organic synthesis.[2][3] This method offers a straightforward and efficient route to the target compound from readily available starting materials.

Synthetic Protocol: Reductive Amination of 4-Aminopiperidine with Cyclopentanone

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

4-Aminopiperidine

-

Cyclopentanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol/Triethylamine mixture)

Experimental Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (1.0 equivalent) and the chosen solvent (DCE or DCM).

-

Addition of Carbonyl: Add cyclopentanone (1.0-1.2 equivalents) to the stirred solution at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by silica gel column chromatography. For basic compounds like this, it is often beneficial to add a small amount of triethylamine to the eluent to prevent tailing on the silica gel.[4]

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Characterization

The structural confirmation of the synthesized this compound is crucial and is typically achieved using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl and piperidine protons. The methine proton on the cyclopentyl group attached to the piperidine nitrogen will appear as a multiplet. The protons on the piperidine ring will exhibit complex splitting patterns. The protons alpha to the nitrogens will be deshielded and appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the cyclopentyl group and the piperidine ring will have characteristic chemical shifts. For the dihydrochloride salt, the carbon atoms attached to the nitrogen will be shifted downfield.[5]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The exact mass can be obtained using high-resolution mass spectrometry (HRMS), which provides strong evidence for the elemental composition.[6]

Medicinal Chemistry Applications: A Focus on CCR2 Antagonism

The this compound scaffold has emerged as a particularly valuable framework in the development of antagonists for the C-C chemokine receptor 2 (CCR2). CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation.[7] This signaling axis is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes, making CCR2 an attractive therapeutic target.[3][8]

The CCR2 Signaling Pathway

CCR2 is a G protein-coupled receptor (GPCR). Upon binding of CCL2, CCR2 undergoes a conformational change that activates intracellular signaling cascades. This leads to the recruitment and activation of various downstream effector proteins, ultimately resulting in cellular responses such as chemotaxis, proliferation, and cytokine production. The blockade of this interaction by small molecule antagonists can therefore mitigate the inflammatory response.

Diagram of the CCR2 Signaling Pathway:

Caption: Simplified CCR2 signaling pathway and the inhibitory action of antagonists.

Structure-Activity Relationships (SAR) of this compound-based CCR2 Antagonists

Extensive SAR studies have been conducted on derivatives of the this compound scaffold to optimize their potency and selectivity as CCR2 antagonists. These studies have revealed several key structural features that are crucial for high-affinity binding.

The 4-amino group of the piperidine ring is typically acylated or otherwise functionalized to introduce a variety of substituents that can interact with specific residues in the CCR2 binding pocket. The cyclopentyl group often occupies a hydrophobic pocket, and its stereochemistry can significantly impact potency.

Table of SAR Data for this compound Derivatives as CCR2 Antagonists:

| Compound ID | R Group on 4-Amino Position | CCR2 Binding IC₅₀ (nM) | Reference |

| 1 | 3,5-Bis(trifluoromethyl)benzoyl | 5.2 | [9] |

| 2 | 4-Chlorobenzoyl | 15.8 | [9] |

| 3 | 2-Naphthoyl | 8.9 | [9] |

| 4 | 7-Azaindole-3-carbonyl | 3.1 | [9] |

| 5 | 4-(Trifluoromethyl)phenylacetyl | 11.2 | [9] |

| 6 | (4-Chlorophenyl)sulfonyl | 25.6 | [9] |

Note: The IC₅₀ values are indicative and can vary depending on the specific assay conditions.

The data in the table highlight that aromatic and heteroaromatic substituents with electron-withdrawing groups on the 4-amino position generally lead to potent CCR2 antagonism. The molecular modeling and structural biology studies have provided insights into the binding mode of these antagonists. The piperidine nitrogen often forms a salt bridge with a key acidic residue, such as glutamic acid (E291), in the transmembrane domain of CCR2. The substituents on the 4-amino group can then engage in various hydrophobic and hydrogen bonding interactions within the binding pocket.

Beyond CCR2: Exploring Other Potential Applications

While the primary focus of medicinal chemistry efforts involving the this compound scaffold has been on CCR2 antagonists, its versatile structure suggests potential for broader applications. For instance, the 4-aminopiperidine scaffold, in general, has been explored for its utility in developing inhibitors of Hepatitis C Virus (HCV) assembly.[6] The lipophilic cyclopentyl group and the basic piperidine nitrogen could be advantageous in targeting other GPCRs or enzymes where similar pharmacophoric features are required for binding. Further exploration of this scaffold in diverse biological screens may unveil novel therapeutic opportunities.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the ability to readily introduce diverse chemical functionalities, has enabled the development of potent and selective CCR2 antagonists with potential applications in a range of inflammatory diseases. The detailed understanding of the SAR for this class of compounds provides a solid foundation for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Future research in this area will likely focus on several key aspects. The exploration of novel synthetic methodologies to access a wider range of derivatives with diverse stereochemistry will continue to be of interest. Further elucidation of the molecular interactions between these antagonists and the CCR2 receptor through advanced structural biology techniques will guide the design of even more potent and selective inhibitors. Moreover, the systematic screening of this compound-based libraries against other biological targets holds the promise of uncovering new and unexpected therapeutic applications for this privileged scaffold. As our understanding of complex disease biology deepens, the strategic deployment of such versatile chemical frameworks will remain a cornerstone of successful drug discovery endeavors.

References

- Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. (2007). Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968.

- Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. (2024). bioRxiv.

- Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. (2007). Journal of Medicinal Chemistry, 50(23), 5561-5563.

- This compound dihydrochloride(952201-42-2) 13C NMR spectrum. ChemicalBook.

- 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.

- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.

- Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. (2010). ACS Medicinal Chemistry Letters, 1(2), 54-58.

- This compound | CAS 132740-50-2 | SCBT. Santa Cruz Biotechnology.

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2018). ACS Medicinal Chemistry Letters, 9(10), 1013-1018.

- 1H and 13C-NMR spectral data of isolated compounds.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- Amine synthesis by reductive amination (reductive alkyl

- Reductive Amination | Synthesis of Amines. The Organic Chemistry Tutor.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

- Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). Frontiers in Chemistry, 6, 458.

- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016). Organic Letters, 18(22), 5968-5970.

- Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. (2013).

- The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Deriv

- Development of quantitative structure-activity relationships and its application in rational drug design. (2006). Current Medicinal Chemistry, 13(29), 3529-3543.

- 1H and 13C NMR characterization of new cycloartane triterpenes

- 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines.

- 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.

- Medicinal Chemistry. Bentham Science Publisher.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. (2023). Frontiers in Chemistry, 11, 1198647.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. Probing the structural and topological requirements for CCR2 antagonism: holographic QSAR for indolopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Cyclopentylpiperidin-4-amine: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of 1-Cyclopentylpiperidin-4-amine (C₁₀H₂₀N₂), a notable bifunctional molecule featuring a secondary amine within a piperidine ring, an N-linked cyclopentyl group, and a primary amine substituent. In the absence of published experimental spectra for this specific compound, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its characteristic spectral data. By dissecting the molecule into its constituent functional groups—a substituted piperidine ring, a cyclopentyl moiety, and a primary aliphatic amine—we can derive a robust, predictive model of its spectroscopic behavior. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a theoretical spectral analysis but also field-proven, detailed protocols for the empirical acquisition and validation of such data.

Introduction and Molecular Structure

This compound is a saturated heterocyclic compound with a molecular weight of 168.28 g/mol . Its structure is characterized by a piperidine ring N-substituted with a cyclopentyl group and a primary amine at the C4 position. This unique arrangement of functional groups suggests potential applications in medicinal chemistry and materials science, making a thorough understanding of its structural properties essential. Spectroscopic analysis is the cornerstone of such characterization, providing unambiguous confirmation of chemical identity and purity.

The following sections will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this molecule. Each prediction is grounded in established spectroscopic principles and data from analogous structures.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show several distinct signals corresponding to the different hydrogen environments in the molecule. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -NH₂ (amine) | 0.5 - 2.0 | Broad Singlet | 2H | Chemical shift is variable and concentration-dependent; protons are exchangeable with D₂O.[1] |

| H-4' (piperidine) | 2.5 - 3.0 | Multiplet | 1H | Deshielded by the adjacent primary amine and the piperidine ring nitrogen. |

| H-1'' (cyclopentyl) | 2.3 - 2.8 | Multiplet | 1H | Deshielded by the direct attachment to the piperidine nitrogen.[1] |

| H-2', H-6' (piperidine, axial & eq.) | 1.8 - 2.8 | Multiplets | 4H | Complex splitting due to geminal and vicinal coupling; diastereotopic protons adjacent to nitrogen. |

| H-3', H-5' (piperidine, axial & eq.) | 1.2 - 1.9 | Multiplets | 4H | Aliphatic protons on the piperidine ring. |

| H-2'', H-3'', H-4'', H-5'' (cyclopentyl) | 1.2 - 1.8 | Multiplets | 8H | Overlapping signals typical for a saturated carbocyclic ring.[2] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Due to symmetry, the molecule contains 6 distinct carbon signals.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-1'' (cyclopentyl) | 60 - 70 | Methine carbon directly attached to nitrogen, significantly deshielded. |

| C-2', C-6' (piperidine) | 50 - 60 | Carbons alpha to the tertiary nitrogen atom.[3] |

| C-4' (piperidine) | 45 - 55 | Methine carbon attached to the primary amino group. |

| C-3', C-5' (piperidine) | 25 - 35 | Carbons beta to the tertiary nitrogen and adjacent to the C-4' carbon.[3][4] |

| C-2'', C-5'' (cyclopentyl) | 28 - 38 | Carbons alpha to the C-1'' methine on the cyclopentyl ring. |

| C-3'', C-4'' (cyclopentyl) | 20 - 30 | Carbons beta to the C-1'' methine on the cyclopentyl ring, similar to cyclopentane (~25 ppm).[5] |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR: For unambiguous assignment, acquiring 2D correlation spectra such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is best practice. COSY will reveal proton-proton coupling networks, while HSQC will correlate each proton to its directly attached carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The spectrum will be dominated by absorptions from the amine and alkane moieties.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Primary Amine) | 3400 - 3250 | Medium | Two distinct bands are expected for the symmetric and asymmetric stretching of the -NH₂ group.[6] |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Strong | Characteristic absorptions for the CH and CH₂ groups of the piperidine and cyclopentyl rings.[7] |

| N-H Bend (Primary Amine) | 1650 - 1580 | Medium | Scissoring vibration of the -NH₂ group.[6] |

| C-N Stretch (Aliphatic Amine) | 1250 - 1020 | Medium-Weak | Stretching vibrations for both the C-N bonds of the tertiary and primary amines.[1][8] |

| N-H Wag (Primary Amine) | 910 - 665 | Broad, Strong | Out-of-plane bending of the N-H bonds.[6] |

Experimental Protocol: IR Data Acquisition

-